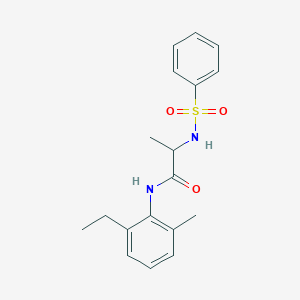
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both an aromatic sulfonamide and an amide group, suggests potential biological activity and utility in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide typically involves the following steps:
Formation of the Sulfonamide: The reaction between 2-ethyl-6-methylaniline and benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-ethylphenyl)-2-[(phenylsulfonyl)amino]propanamide
- N-(2-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide
- N-(2-ethyl-6-methylphenyl)-2-[(methylsulfonyl)amino]propanamide
Uniqueness
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both an ethyl and a methyl group on the aromatic ring, which may influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and amide groups can result in distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4g/mol |
Nombre IUPAC |
2-(benzenesulfonamido)-N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13(2)17(15)19-18(21)14(3)20-24(22,23)16-11-6-5-7-12-16/h5-12,14,20H,4H2,1-3H3,(H,19,21) |
Clave InChI |
STHOSCJOXHYMFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B427049.png)
![2-[(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B427051.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(5-chloro-2-phenoxyphenyl)propanamide](/img/structure/B427054.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B427056.png)
![4-[3-(azepan-1-yl)-3-oxopropyl]-N-tert-butylbenzenesulfonamide](/img/structure/B427061.png)
![2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-naphthalen-1-ylacetamide](/img/structure/B427062.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B427063.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427064.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B427065.png)
![N-butyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B427066.png)
![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B427067.png)
![3-{4-[(propylamino)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B427069.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(3-isopropoxypropyl)acetamide](/img/structure/B427070.png)
![Methyl 4-[(3-{4-[(tert-butylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B427071.png)
